4-chloro-7-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-chloro-7-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from ethyl cyanoacetate and 2-bromo-1,1-dimethoxyethane, the intermediate 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol is formed. This intermediate is then converted to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is subsequently chlorinated to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-chloro-7-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization: Formation of additional rings through intramolecular reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride and amines under anhydrous conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation may produce a ketone or aldehyde derivative.
Scientific Research Applications
4-chloro-7-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing kinase inhibitors, which are crucial in cancer therapy.
Biological Studies: Investigated for its potential to modulate biological pathways and its effects on cellular processes.
Industrial Chemistry: Employed in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 4-chloro-7-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby modulating signaling pathways involved in cell proliferation, apoptosis, and other critical cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
4-chloro-7-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and methyl groups at positions 7 and 2, respectively, can influence the compound’s reactivity and its interaction with biological targets, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
4-chloro-7-ethyl-2-methylpyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-3-13-5-4-7-8(10)11-6(2)12-9(7)13/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQZQXPJQMNPLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1N=C(N=C2Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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